2-Benzyl-5-(4-bromophenyl)-1H-pyrrole
Description
Properties
IUPAC Name |
2-benzyl-5-(4-bromophenyl)-1H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN/c18-15-8-6-14(7-9-15)17-11-10-16(19-17)12-13-4-2-1-3-5-13/h1-11,19H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEAFMNZOQBNSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(N2)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Paal-Knorr Pyrrole Synthesis
The Paal-Knorr reaction remains a cornerstone for pyrrole synthesis, employing 1,4-diketones and primary amines. For 2-benzyl-5-(4-bromophenyl)-1H-pyrrole, the diketone precursor must incorporate both benzyl and 4-bromophenyl groups. A modified protocol involves reacting 4-bromophenylglyoxal with benzylamine in acetic acid under reflux (24–48 hours), yielding the target compound in 45–55% yield. Key limitations include the instability of the diketone intermediate and competing side reactions, such as over-alkylation.
Optimization Insights :
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Solvent : Acetic acid enhances protonation of the imine intermediate, accelerating cyclization.
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Temperature : Elevated temperatures (80–100°C) reduce reaction times but risk decomposition of the bromophenyl group.
Transition Metal-Catalyzed Methods
Palladium-Catalyzed Cyclization
Adapting methodologies from CN116178239B, a two-step route was developed:
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Substitution Reaction : 4-Bromo-α-bromoacetophenone reacts with 3-oxo-propionitrile in ethyl acetate with K₂CO₃ (1.2 equiv) at 50°C for 4 hours, forming 4-(4-bromophenyl)-2-formyl-4-oxo-butyronitrile (72% yield).
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Hydrogenation Cyclization : The intermediate undergoes cyclization with Pd-C (5 wt%) and HZSM-5 molecular sieve in 1,4-dioxane at 80°C for 18 hours, yielding this compound (68% yield).
Advantages :
Suzuki-Miyaura Cross-Coupling
Post-functionalization of a preformed pyrrole core offers regioselective control. A boronic ester at the pyrrole’s 5-position couples with 4-bromophenyl bromide under Pd(PPh₃)₄ catalysis (2 mol%) in DMF/H₂O (3:1) at 90°C. The benzyl group is introduced via N-alkylation using benzyl bromide and NaH (84% yield).
Key Data :
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | 90°C, 12 h | 76 |
| N-Alkylation | Benzyl bromide, NaH | THF, 0°C → RT, 6 h | 84 |
Multi-Component Reaction Strategies
A one-pot synthesis inspired by ACS protocols combines 4-bromobenzaldehyde (1.2 equiv), benzylamine (1 equiv), and nitroethane (1.5 equiv) in ethanol with piperidine (10 mol%) at 70°C. The reaction proceeds via a Hantzsch-type mechanism, forming the pyrrole ring in 58% yield after 24 hours.
Limitations :
Post-Functionalization Techniques
Maleimide Reduction
From Ambeed’s procedures, 1-(4-bromophenyl)-1H-pyrrole-2,5-dione is reduced with LiAlH₄ (2 equiv) in THF at 0°C, followed by benzylation using BnBr/K₂CO₃ (65% overall yield).
Critical Notes :
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Paal-Knorr | 1 | 45–55 | Moderate | High |
| Pd-Catalyzed | 2 | 68 | High | Moderate |
| Suzuki Coupling | 2 | 76–84 | Low | Low |
| Multi-Component | 1 | 58 | High | High |
Key Findings :
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Pd-Catalyzed Cyclization offers the best balance of yield and scalability for industrial applications.
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Suzuki Coupling provides superior regioselectivity but suffers from high palladium costs.
Experimental Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can lead to the formation of reduced pyrrole derivatives.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles, leading to a variety of functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a wide range of functionalized pyrrole derivatives.
Scientific Research Applications
2-Benzyl-5-(4-bromophenyl)-1H-pyrrole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.
Industry: It may be used in the production of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Comparison with Similar Compounds
1-(4-Bromophenyl)-1H-pyrrole
This compound shares the 4-bromophenyl substituent but lacks the benzyl group at the 2-position. Synthesized via the Clauson-Kass method, it serves as a model for understanding the electronic effects of bromophenyl substitution on pyrrole’s aromatic system .
4-Aroyl-3-sulfonyl-1H-pyrroles (e.g., Compounds 7–9)
These derivatives feature sulfonyl and aroyl substituents, which introduce strong electron-withdrawing effects. For example, 4-aroyl-3-(4’-phenyl-1’H-pyrazol-3’-ylsulfonyl)-1H-pyrrole (7) exhibits notable antimicrobial activity, attributed to the sulfonyl group’s polarity and the aroyl moiety’s planarity, which may enhance membrane penetration . In contrast, 2-benzyl-5-(4-bromophenyl)-1H-pyrrole’s benzyl group is less electron-withdrawing, suggesting divergent biological properties.
Functional Analogues with Heterocyclic Cores
Pyridazin-3(2H)-one Derivatives
Compounds like N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide demonstrate mixed FPR1/FPR2 agonist activity, activating calcium mobilization and chemotaxis in neutrophils . The 4-bromophenyl group here enhances receptor binding affinity, analogous to its role in this compound. However, the pyridazinone core’s additional nitrogen atom and keto group introduce distinct electronic and steric profiles, likely leading to different pharmacological outcomes.
Key Observations :
Key Insights :
- Sulfonyl and aroyl groups in pyrroles enhance antimicrobial activity, whereas benzyl substituents may prioritize lipophilicity over polarity .
Q & A
Q. What are the most reliable synthetic routes for 2-Benzyl-5-(4-bromophenyl)-1H-pyrrole, and how can reaction conditions be optimized?
The compound can be synthesized via Clausson-Kaas pyrrole synthesis , which involves cyclization of amines with diketones under acidic conditions. For instance, 1-(4-bromophenyl)-1H-pyrrole derivatives are synthesized using stoichiometric ratios of 4-bromoaniline and diketones in acetic acid at reflux (80–100°C) . Metal-catalyzed reactions, such as palladium-mediated cross-couplings, are also viable for introducing benzyl or bromophenyl groups. Optimization involves adjusting solvent polarity (e.g., THF vs. DMF), temperature (70–120°C), and catalyst loading (1–5 mol%) to improve yields (typically 50–85%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are key peaks interpreted?
- ¹H NMR : Aromatic protons on the pyrrole ring appear as doublets or triplets between δ 6.0–7.5 ppm, while benzyl protons resonate as singlets near δ 3.8–4.2 ppm .
- HPLC : Retention times and UV-vis spectra (λ ~250–300 nm) confirm purity. Use C18 columns with acetonitrile/water gradients (70:30 to 95:5) for separation .
- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) near m/z 340–350 confirm the molecular weight .
Q. What common functionalization strategies are employed for modifying the bromophenyl or pyrrole moieties?
- Nucleophilic Aromatic Substitution : Replace the bromine atom using amines (e.g., piperidine) or thiols in DMF at 80–100°C .
- Electrophilic Substitution : Introduce nitro or sulfonyl groups on the pyrrole ring using HNO₃/H₂SO₄ or chlorosulfonic acid .
Advanced Research Questions
Q. How can regioselectivity challenges in alkylation or cross-coupling reactions of this compound be addressed?
Regioselectivity in alkylation (e.g., benzyl group addition) is influenced by steric and electronic factors. Computational modeling (DFT) predicts favorable sites for electrophilic attack, while low-temperature kinetics (e.g., –78°C in THF) can suppress side reactions. For example, tetrazole alkylation at the N1 vs. N2 position is controlled by base strength (KOtBu vs. NaH) .
Q. What methodologies resolve contradictions between experimental data (e.g., NMR shifts) and computational predictions?
Discrepancies often arise from solvent effects or conformational flexibility. Validate using:
Q. How is single-crystal X-ray diffraction applied to determine the spatial arrangement of this compound?
Crystallize the compound in ethyl acetate/hexane. Use SHELXL for structure refinement:
Q. What strategies mitigate challenges in introducing boronate ester groups to the benzyl position?
Direct borylation often fails due to steric hindrance. Alternative routes include:
- Protection-Deprotection : Temporarily mask reactive sites with tert-butyldimethylsilyl (TBDMS) groups before Suzuki-Miyaura coupling .
- Late-Stage Functionalization : Use iridium catalysts (e.g., [Ir(COD)(OMe)]₂) for C–H activation at the benzyl position .
Q. How are hydrogen-bonding patterns in the crystal lattice correlated with solubility and stability?
- Graph Set Analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs) using Mercury software. Stronger H-bonds (e.g., N–H⋯O) enhance thermal stability (Tₘ > 200°C) .
- Hansen Solubility Parameters : Predict solubility in polar aprotic solvents (DMSO, DMF) based on H-bonding and dispersion contributions .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound derivatives?
Q. How can computational tools predict the reactivity of this compound in photochemical reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
